molecular formula C14H13NO3 B1267161 1-Benzyloxy-2-methyl-3-nitrobenzene CAS No. 20876-37-3

1-Benzyloxy-2-methyl-3-nitrobenzene

Cat. No.: B1267161
CAS No.: 20876-37-3
M. Wt: 243.26 g/mol
InChI Key: PBSZHNXXFIYDBU-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C14H13NO3 It is a substituted nitrobenzene, characterized by a benzyl ether group at the first position, a methyl group at the second position, and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-2-methyl-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(benzyloxy)-2-methylbenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the methyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: 1-(Benzyloxy)-2-methyl-3-aminobenzene.

    Substitution: 2-methyl-3-nitrophenol.

    Oxidation: 1-(Benzyloxy)-2-carboxy-3-nitrobenzene.

Comparison with Similar Compounds

    1-(Benzyloxy)-3-methyl-2-nitrobenzene: Similar structure but with different substitution pattern.

    1-(Benzyloxy)-4-methyl-2-nitrobenzene: Another isomer with the methyl group at the para position.

    1-(Benzyloxy)-2-methyl-4-nitrobenzene: Similar compound with the nitro group at the para position.

Uniqueness: 1-Benzyloxy-2-methyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The meta relationship between the nitro and methyl groups can lead to distinct chemical behavior compared to its isomers .

Properties

IUPAC Name

2-methyl-1-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSZHNXXFIYDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303487
Record name 1-(Benzyloxy)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-37-3
Record name 20876-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzyloxy)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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